3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile
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Overview
Description
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and a propan-2-yloxy group attached to a benzonitrile core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzonitrile and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents: Typical reagents include bases like potassium carbonate for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparison with Similar Compounds
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile can be compared with similar compounds such as:
3-Chloro-4-methoxybenzonitrile: Lacks the propan-2-yloxy group, resulting in different chemical properties.
5-Methoxy-4-(propan-2-yloxy)benzonitrile: Lacks the chloro group, affecting its reactivity.
3-Chloro-5-methoxybenzonitrile: Lacks the propan-2-yloxy group, leading to variations in its applications and reactivity.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-propan-2-yloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMYRTPTGMOELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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